Cas no 1915-35-1 (8-Methoxy-3,4-dihydro-2h-1-benzopyran)

8-Methoxy-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound featuring a benzopyran core with a methoxy substituent at the 8-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its partially saturated pyran ring enhances stability while retaining reactivity for further functionalization. The methoxy group contributes to electron-rich aromatic systems, facilitating selective modifications. This compound is particularly useful in the development of bioactive molecules, including potential therapeutic agents targeting neurological and cardiovascular systems. Its well-defined structure and synthetic versatility make it a preferred choice for researchers in medicinal chemistry and material science applications.
8-Methoxy-3,4-dihydro-2h-1-benzopyran structure
1915-35-1 structure
Product Name:8-Methoxy-3,4-dihydro-2h-1-benzopyran
CAS No:1915-35-1
MF:C10H12O2
MW:164.201083183289
MDL:MFCD22536150
CID:2162696
PubChem ID:13758736
Update Time:2025-08-04

8-Methoxy-3,4-dihydro-2h-1-benzopyran Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxy-3,4-dihydro-2h-1-benzopyran
    • CS-0310224
    • FSCZYYONSDTBCW-UHFFFAOYSA-N
    • PS-19305
    • 8-methoxychromane
    • 8-methoxy-3,4-dihydro-2H-chromene
    • SCHEMBL7516624
    • 8-Methoxychroman
    • 1915-35-1
    • DB-229711
    • MDL: MFCD22536150
    • Inchi: 1S/C10H12O2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6H,3,5,7H2,1H3
    • InChI Key: FSCZYYONSDTBCW-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CC=2CCC1)OC

Computed Properties

  • Exact Mass: 164.083729621g/mol
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 18.5Ų

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Additional information on 8-Methoxy-3,4-dihydro-2h-1-benzopyran

8-Methoxy-3,4-dihydro-2H-1-benzopyran: A Comprehensive Overview

8-Methoxy-3,4-dihydro-2H-1-benzopyran (CAS No. 1915-35-1) is a fascinating compound with a rich chemical structure and diverse applications. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a benzene ring fused to a dihydropyran ring. The presence of the methoxy group at the 8th position adds unique electronic and steric properties to the molecule, making it a subject of interest in various fields of chemistry and materials science.

The molecular structure of 8-Methoxy-3,4-dihydro-2H-1-benzopyran consists of a benzene ring fused with a dihydropyran ring, where the oxygen atom is located at the 1-position. The methoxy group (-OCH₃) attached to the benzene ring at position 8 introduces electron-donating effects, which influence the compound's reactivity and spectral properties. This structure makes it an excellent candidate for studying photochemical reactions and fluorescence properties due to its conjugated system.

Recent studies have highlighted the potential of 8-Methoxy-3,4-dihydro-2H-1-benzopyran in drug discovery and development. Its ability to act as a precursor for more complex molecules has been explored in medicinal chemistry. For instance, researchers have investigated its role in synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The compound's versatility in forming various derivatives has made it a valuable building block in organic synthesis.

In addition to its role in medicinal chemistry, 8-Methoxy-3,4-dihydro-2H-1-benzopyran has found applications in materials science. Its fluorescent properties have been leveraged in the development of sensors and imaging agents. Recent advancements in nanotechnology have further expanded its utility, with studies focusing on its integration into polymer matrices for enhanced optical properties.

The synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran involves multi-step reactions that often require precise control over reaction conditions. One common approach involves the oxidation of dihydrobenzopyrans followed by methylation to introduce the methoxy group. Researchers have also explored green chemistry methods to improve the efficiency and sustainability of these reactions.

From an analytical standpoint, 8-Methoxy-3,4-dihydro-2H-1-benzopyran has been extensively studied using techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy. These studies have provided insights into its electronic transitions and molecular interactions, which are critical for understanding its behavior in different environments.

Looking ahead, the continued exploration of 8-Methoxy-3,4-dihydro-2H-1-benzopyran is expected to yield new insights into its potential applications. Its role as a versatile building block in organic synthesis positions it as a key compound for future innovations in drug discovery and materials science.

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